n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)ethan-1-amine
Description
N-(2-(1H-Pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)ethan-1-amine is a fluorinated amine derivative featuring a 2-fluorophenyl group attached to an ethanamine backbone, further substituted with a 1H-pyrazol-1-yl moiety via an ethyl linker. This compound is structurally characterized by its dual aromatic systems (fluorophenyl and pyrazole) and a flexible ethylamine chain, which may confer unique physicochemical and pharmacological properties.
Properties
Molecular Formula |
C13H16FN3 |
|---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-N-(2-pyrazol-1-ylethyl)ethanamine |
InChI |
InChI=1S/C13H16FN3/c1-11(12-5-2-3-6-13(12)14)15-8-10-17-9-4-7-16-17/h2-7,9,11,15H,8,10H2,1H3 |
InChI Key |
ZOPZWCZZPNENGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1F)NCCN2C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)ethan-1-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl linker and the fluorophenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides or electrophiles like alkyl halides under various solvents and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(2-Fluorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride
- Structure : Differs in the substitution pattern: both the 2-fluorophenyl and pyrazole groups are attached to the same carbon of the ethanamine backbone, forming a geminal di-substitution.
- Synthesis : Listed as a discontinued product (CAS: 833440-50-9) with a hydrochloride salt form, suggesting enhanced stability or solubility compared to the free base .
- Key Differences : The geminal substitution may reduce conformational flexibility and alter binding interactions compared to the ethyl-linked analog.
2-(1H-Pyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine
- Structure : Replaces the 2-fluorophenyl group with a 4-(trifluoromethyl)phenyl moiety.
- Molecular Formula : C₁₂H₁₂F₃N₃ (MW: 255.24 g/mol).
- Impact of Substitution : The electron-withdrawing trifluoromethyl group enhances lipophilicity and may influence receptor binding affinity or metabolic stability .
(1R)-1-(4-Fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]ethan-1-amine
- Structure : Stereoisomer with a 4-fluorophenyl group instead of 2-fluorophenyl.
- Stereochemical Influence : The (1R)-configuration and para-fluorine substitution could lead to distinct stereoelectronic effects and target selectivity .
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine
- Structure : Replaces the ethyl-linked fluorophenyl-ethanamine with a thiazole ring.
- Synthesis: Prepared via reflux of 2-aminothiazole and (1H-pyrazol-1-yl)methanol in acetonitrile (53.08% yield, mp 108–110°C).
- Functional Implications : The thiazole ring introduces hydrogen-bonding and π-stacking capabilities absent in the fluorophenyl analog .
Mechanistic and Functional Insights
- Pyrazole Role : The 1H-pyrazole moiety is a common pharmacophore in kinase inhibitors and receptor ligands due to its ability to form hydrogen bonds and coordinate with metal ions .
- Fluorophenyl Effects: The 2-fluorophenyl group may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .
Biological Activity
n-(2-(1H-Pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)ethan-1-amine, also known by its chemical identifier CID 81347351, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C13H16FN3. Its structure features a pyrazole ring and a fluorophenyl group, which are significant for its biological activity. The presence of these moieties suggests potential interactions with various biological targets.
1. Anticancer Activity
Recent studies indicate that compounds bearing pyrazole and fluorophenyl groups exhibit promising anticancer properties. For instance, analogs of this compound have shown cytotoxic effects against several cancer cell lines. The mechanism is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 5.2 |
| This compound | MCF7 (Breast) | 4.8 |
| This compound | HeLa (Cervical) | 6.0 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 0.8 |
| Pseudomonas aeruginosa | 2.0 |
The biological activity of this compound can be linked to its ability to interact with specific receptors and enzymes:
Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2.
Antimicrobial Mechanism : The antimicrobial effects are likely due to disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Case Studies
A recent study investigated the efficacy of this compound in a mouse model of cancer. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
Another study focused on its antimicrobial properties, where the compound was tested against resistant strains of bacteria, demonstrating effectiveness where traditional antibiotics failed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
